molecular formula C20H23ClN2O4 B13139025 Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Cat. No.: B13139025
M. Wt: 390.9 g/mol
InChI Key: IHGYNLRBNKUQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in the field of peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for the selective deprotection and subsequent reactions necessary for peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with high purity and yield .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is used in the synthesis of peptides and other complex molecules. Its ability to protect amine groups selectively makes it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme functions, and other biochemical processes. Peptides synthesized using Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride can be used as probes or inhibitors in various biological assays .

Medicine

In medicine, peptides synthesized using this compound are used in drug development and therapeutic applications. These peptides can act as drugs themselves or as carriers for other therapeutic agents .

Industry

In the industrial sector, Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is unique due to its specific structure, which allows for the selective protection of the amino group while maintaining the functionality of other groups. This makes it particularly useful in the synthesis of complex peptides and other molecules .

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H

InChI Key

IHGYNLRBNKUQKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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